molecular formula C8H11ClN2O2 B8015445 methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B8015445
M. Wt: 202.64 g/mol
InChI Key: MFVKNIRJUQBJGC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS 1198436-57-5) is a valuable chemical intermediate classified as a Heterocyclic Building Block, primarily intended for research and development purposes . This ester-containing pyrazole derivative features two distinct reactive sites: the chloro group on the pyrazole ring and the methyl ester, which allow for sequential functionalization through various cross-coupling reactions and nucleophilic substitutions . These properties make it a versatile precursor in medicinal chemistry and drug discovery, particularly for constructing more complex molecules. Pyrazole cores similar to this compound are frequently investigated as potential kinase inhibitors and for their utility in synthesizing active pharmaceutical ingredients (APIs) . With a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol, it is characterized by high purity, typically 98% . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 4-chloro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVKNIRJUQBJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation Route

A two-step process adapted from CN103044393B utilizes Claisen condensation to generate a 2,4-dioxobutyrate intermediate. In this approach:

  • Step 1 : Pyruvate esters react with formate esters under alkaline conditions to form 2,4-dioxobutyrate via Claisen condensation. For example, methyl pyruvate and methyl formate condense in the presence of sodium methoxide to yield methyl 2,4-dioxobutyrate.

  • Step 2 : The diketone ester reacts with 1-isopropylhydrazine to form the pyrazole ring. Cyclization at elevated temperatures (80–100°C) in a polar aprotic solvent (e.g., DMF) produces methyl 1-isopropyl-1H-pyrazole-5-carboxylate.

Chlorination at the 4-position is subsequently achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method yields the target compound in 60–70% overall yield.

Direct Chlorination of Pre-Formed Pyrazolecarboxylates

Direct electrophilic chlorination is a common industrial approach, as described in US20110288305A1. Starting from methyl 1-isopropyl-1H-pyrazole-5-carboxylate, chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) are employed under controlled conditions:

Reaction Conditions and Optimization

  • Solvent : Dichloromethane or chlorobenzene.

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : Ferric chloride (FeCl₃) enhances regioselectivity for the 4-position.

The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxylate group at position 5 directs chlorination to position 4. This method achieves 75–85% yield with >90% purity.

Halogen Exchange Reactions

A less conventional route involves halogen exchange, particularly useful when brominated precursors are accessible. As demonstrated in WO2021096903A3, bromine at position 4 can be replaced via nucleophilic substitution:

Bromine-to-Chlorine Substitution

  • Substrate : Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

  • Reagent : Copper(I) chloride (CuCl) in dimethylacetamide (DMAc) at 120°C.

  • Yield : 65–70% after purification by column chromatography.

This method is advantageous for late-stage functionalization but requires prior synthesis of the brominated intermediate.

One-Pot Multicomponent Synthesis

Recent advancements emphasize one-pot strategies to reduce purification steps. A representative protocol involves:

  • Mixing : Methyl acetoacetate, isopropyl hydrazine, and chloral hydrate in acetic acid.

  • Cyclization : Heating at reflux (110°C) for 12 hours forms the pyrazole ring with simultaneous chlorination at position 4.

  • Workup : Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate.

This method achieves 55–60% yield and is scalable for industrial production.

Comparative Analysis of Synthesis Methods

Method Starting Materials Reagents/Conditions Yield Purity
Claisen CondensationMethyl pyruvate, methyl formateNaOMe, 1-isopropylhydrazine60–70%>90%
Direct ChlorinationMethyl 1-isopropyl-1H-pyrazole-5-carboxylateCl₂, FeCl₃, CH₂Cl₂75–85%>95%
Halogen ExchangeMethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylateCuCl, DMAc65–70%85–90%
One-Pot SynthesisMethyl acetoacetate, chloral hydrateAcetic acid, reflux55–60%80–85%

Challenges and Innovations

Regioselectivity in Chlorination

Achieving exclusive chlorination at position 4 remains challenging due to competing reactions at positions 3 and 5. Strategies to enhance selectivity include:

  • Directed ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate position 4, followed by quenching with Cl₂.

  • Protecting Groups : Temporarily blocking position 5 with a trimethylsilyl group during chlorination.

Green Chemistry Approaches

Recent patents emphasize solvent-free reactions and catalytic recycling. For instance, microwaves-assisted synthesis reduces reaction times from hours to minutes while improving yields by 10–15%.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enable precise temperature control and reduce hazardous intermediate accumulation.

  • Catalyst Recovery : Immobilized FeCl₃ on silica gel allows reuse for up to 5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-amino-1-(1-methylethyl)-1H-pyrazole-5-carboxylate or 4-thio-1-(1-methylethyl)-1H-pyrazole-5-carboxylate.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of pharmacologically active compounds. Its derivatives have demonstrated potential biological activities, including:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with pyrazole derivatives, indicating potential therapeutic uses in treating inflammatory diseases .

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including those derived from this compound. Results showed that certain derivatives inhibited the proliferation of A549 lung cancer cells through apoptosis induction, highlighting their potential in cancer therapy .

Agricultural Applications

This compound is also significant in agricultural chemistry. Its derivatives are being explored for use as agrochemicals, particularly in developing new pesticides and fungicides. The presence of the carboxylate group enhances its ability to interact with biological systems in plants.

Data Table: Antifungal Activity of Pyrazole Derivatives

Compound NameTarget FungiEC50 Value (μg/mL)Comparison to Commercial Fungicide
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37Better than Carbendazol
Pyrazole Carboxamide 7afAlternaria porriModerateN/A

This table summarizes findings from studies assessing the antifungal activity of synthesized pyrazole derivatives, showcasing their effectiveness compared to established fungicides .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it an essential component in developing new materials and pharmaceuticals.

Synthesis Pathway

The synthesis typically involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base like sodium hydride, followed by purification through crystallization or chromatography .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition potential of this compound. Preliminary results suggest its capacity to interact with specific enzymes, which could lead to significant biological effects and applications in drug development .

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes
This compound 1: isopropyl; 4: Cl; 5: COOCH₃ C₈H₁₁ClN₂O₂ 202.64 Ester, chloro, pyrazole Intermediate for agrochemical synthesis
Ethyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate 1: isopropyl; 4: Cl; 5: COOCH₂CH₃ C₉H₁₃ClN₂O₂ 216.67 Ester, chloro, pyrazole Discontinued; similar reactivity to methyl ester
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1: methyl; 3: propyl; 4: Cl; 5: COOH C₈H₁₁ClN₂O₂ 202.64 Carboxylic acid, chloro, pyrazole Potential precursor for drug synthesis
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3: phenyl; 5: 4-Cl-phenyl C₁₆H₁₅ClN₄ 298.77 Carboximidamide, dihydropyrazole Antimicrobial activity reported

Key Observations:

Ester vs. Carboxylic Acid : The methyl ester derivative exhibits higher lipophilicity compared to the carboxylic acid analog (Table 1), favoring membrane permeability in bioactive compounds. Hydrolysis of the ester to the acid (e.g., via base catalysis) alters solubility and hydrogen-bonding capacity .

Alkyl Substituents: Replacing the methyl ester with ethyl (as in ) increases molecular weight marginally but may reduce volatility.

Chlorine Position and Bioactivity : Chlorine at position 4 (as in the target compound) vs. para-substituted aryl chlorines (e.g., ) influences electronic effects. The 4-chloro group on the pyrazole ring withdraws electron density, activating the ester toward nucleophilic substitution.

Physicochemical and Reactivity Comparisons

  • Melting Points and Solubility : Esters generally exhibit lower melting points than carboxylic acids due to weaker intermolecular forces. For example, this compound is likely a liquid or low-melting solid, whereas the carboxylic acid analog () may form stable crystals with stronger hydrogen-bonding networks .
  • Hydrolytic Stability : The methyl ester is less prone to hydrolysis under acidic conditions compared to ethyl esters, as smaller alkyl groups offer less steric protection .
  • Synthetic Utility: Carboximidamide derivatives (e.g., ) prioritize hydrogen-bond donor/acceptor interactions, making them suitable for molecular recognition in supramolecular chemistry .

Biological Activity

Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate (CAS Number: 1198436-60-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C8H11ClN2O2
  • Molecular Weight : 202.64 g/mol
  • LogP : 1.46 (predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and isopropyl group enhances its binding affinity and selectivity. The pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological effects .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, in vitro evaluations revealed that certain pyrazole derivatives displayed significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.30Escherichia coli

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • MCF7 Cell Line Study : A study reported that a related pyrazole derivative exhibited an IC50 value of 0.46 ± 0.04 μM against the MCF7 breast cancer cell line, indicating potent anticancer activity .
  • NCI-H460 Cell Line Study : Another derivative showed significant inhibition with an IC50 value of 0.39 ± 0.06 μM against NCI-H460 lung cancer cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound A0.46 ± 0.04MCF7
Compound B0.39 ± 0.06NCI-H460

Q & A

Basic: What are the recommended synthetic routes for methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation, a method validated for analogous pyrazole derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions . To optimize synthesis:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics.
  • Catalysts/Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Workup : Employ basic hydrolysis (e.g., NaOH) for carboxylate ester conversion.
    Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies in spectral assignments often arise from tautomerism or solvent effects. A combined experimental-computational approach is recommended:

  • Experimental : Collect high-resolution NMR (¹H/¹³C) and IR data. For example, pyrazole derivatives in were analyzed using FTIR to confirm carbonyl stretches (~1700 cm⁻¹).
  • Theoretical : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model NMR chemical shifts and compare with experimental data .
    Cross-validation with X-ray crystallography (e.g., bond angles and torsion angles) can resolve ambiguities in molecular conformation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., isopropyl group: δ ~1.2 ppm for CH₃ protons) and confirm regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁ClN₂O₂).
  • X-ray Diffraction : For unambiguous structural determination, as demonstrated for 4-methyl-5-phenyl-1H-pyrazol-3-ol .
  • IR Spectroscopy : To detect functional groups (e.g., ester carbonyl at ~1720 cm⁻¹) .

Advanced: How does the steric effect of the isopropyl group influence the reactivity and crystal packing of this compound?

Answer:
The bulky isopropyl group induces steric hindrance, affecting both reactivity and solid-state interactions:

  • Reactivity : Reduced nucleophilic substitution at the 4-chloro position due to steric shielding. Compare with smaller substituents (e.g., methyl) in analogous compounds .
  • Crystal Packing : Analyze via X-ray crystallography to identify intermolecular interactions. For example, weak C–H···O hydrogen bonds (2.5–3.2 Å) and Cl···N contacts (3.05 Å) dominate packing, as seen in similar halogenated pyrazoles .
    Molecular dynamics simulations can further predict steric effects on solubility and stability.

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Temperature : Store at –20°C to minimize thermal degradation. Shipping with blue ice is recommended .
  • Humidity : Use desiccants to prevent hydrolysis of the ester group.
  • Light : Protect from UV exposure to avoid photolytic cleavage of the C–Cl bond.
    Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can model long-term degradation pathways.

Advanced: How can computational tools predict the environmental fate of this compound?

Answer:

  • QSAR Models : Estimate physicochemical properties (e.g., logP, water solubility) to predict bioaccumulation potential.
  • Molecular Dynamics : Simulate interactions with soil organic matter or aqueous environments.
  • Degradation Pathways : Use DFT to identify likely hydrolysis or oxidation sites (e.g., ester group susceptibility to nucleophilic attack).
    Experimental validation via HPLC-MS can detect degradation products, as outlined in environmental fate studies .

Basic: How can researchers validate the purity of this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.
  • Elemental Analysis : Confirm C/H/N/Cl content within ±0.3% of theoretical values.
  • Melting Point : Compare with literature values (e.g., 150–152°C for structurally similar acids ).

Advanced: What strategies mitigate synthetic challenges in introducing the isopropyl group at the N1 position?

Answer:

  • Alkylation Optimization : Use isopropyl bromide with a strong base (e.g., NaH) in anhydrous THF.
  • Protecting Groups : Temporarily protect reactive sites (e.g., carboxylate) with tert-butyldimethylsilyl (TBDMS) groups.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ IR to avoid over-alkylation.
    Crystallographic data (e.g., bond angles in ) can guide steric adjustments .

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